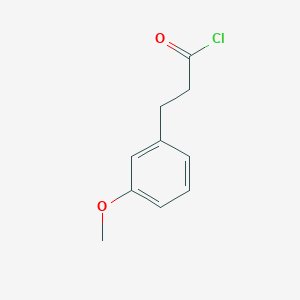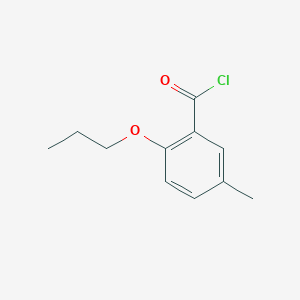
3-Chloro-6-ethoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-ethoxyphenethyl alcohol is an organic compound with the molecular formula C10H13ClO2. It is characterized by the presence of a chloro group, an ethoxy group, and a phenethyl alcohol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxyphenethyl alcohol typically involves the reaction of 3-chloro-6-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent under mild conditions. The reaction proceeds as follows: [ \text{3-Chloro-6-ethoxybenzaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-6-ethoxybenzaldehyde, 3-Chloro-6-ethoxybenzoic acid.
Reduction: 3-Chloro-6-ethoxyphenethyl alkane.
Substitution: 3-Amino-6-ethoxyphenethyl alcohol, 3-Thio-6-ethoxyphenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-ethoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-ethoxyphenethyl alcohol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ethoxy group can enhance the compound’s solubility and reactivity. The phenethyl alcohol moiety can undergo oxidation-reduction reactions, making the compound versatile in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-6-ethoxyphenethyl alcohol: Similar structure but with a bromo group instead of a chloro group.
3-Chloro-6-ethoxybenzyl alcohol: Similar structure but with a benzyl alcohol moiety instead of a phenethyl alcohol moiety.
Uniqueness: 3-Chloro-6-ethoxyphenethyl alcohol is unique due to the combination of its chloro, ethoxy, and phenethyl alcohol groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFFMFOAJOLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














